1-Cycloheptyl-3-(2-fluorophenyl)urea
Description
1-Cycloheptyl-3-(2-fluorophenyl)urea is a urea derivative characterized by a cycloheptyl group attached to one nitrogen atom and a 2-fluorophenyl group to the other. Urea derivatives are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase) due to their ability to form hydrogen bonds with target proteins . The cycloheptyl moiety introduces unique steric and lipophilic properties, while the 2-fluorophenyl group contributes electronic effects via fluorine’s electronegativity.
Properties
IUPAC Name |
1-cycloheptyl-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-12-9-5-6-10-13(12)17-14(18)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGYQVPVGMEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(2-fluorophenyl)urea typically involves the reaction of cycloheptylamine with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cycloheptylamine+2-Fluorophenyl isocyanate→N-cycloheptyl-N’-(2-fluorophenyl)urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-cycloheptyl-N’-(2-fluorophenyl)urea may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Overview
1-Cycloheptyl-3-(2-fluorophenyl)urea is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
1-Cycloheptyl-3-(2-fluorophenyl)urea has been investigated for its efficacy as an anticancer agent. Research indicates that it can inhibit various cancer cell lines, including those associated with acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma. The compound acts by inhibiting the Raf/MEK/MAPK signaling pathway, which is crucial for cancer cell proliferation and survival.
Table 1: Summary of Anticancer Activities
Enzyme Interaction Studies
The compound has also been explored as a biochemical probe to study enzyme interactions. It has shown potential in inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism and immune regulation. This inhibition can lead to enhanced immune responses against tumors.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 | 5.687 | Competitive inhibition | |
| Cyclooxygenase-2 (COX-2) | 8.613 | Selective COX-2 inhibition |
Case Study 1: Efficacy in Melanoma Models
In a mouse model of melanoma, the administration of 1-cycloheptyl-3-(2-fluorophenyl)urea at a dose of 15 mg/kg resulted in a tumor growth inhibition of approximately 40.5%. The study compared the compound's effects with cyclophosphamide, a standard chemotherapy drug, demonstrating its potential as an effective therapeutic agent against melanoma .
Case Study 2: IDO1 Inhibition and Immune Modulation
A study investigating the IDO1 inhibitory activity of various urea derivatives found that the introduction of specific substituents on the phenyl ring significantly enhanced inhibitory potency. The results indicated that compounds with para-substituents exhibited improved binding affinity and selectivity towards IDO1, suggesting that modifications to 1-cycloheptyl-3-(2-fluorophenyl)urea could lead to more potent immune modulators .
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison Based on Cycloalkyl Substituents
1-Cyclooctyl-3-(2-fluorophenyl)urea (C₁₅H₂₁FN₂O, M = 264.34 g/mol)
- Structural Difference : Cyclooctyl (8-membered ring) vs. cycloheptyl (7-membered).
- Impact : Larger ring size increases molecular weight (264.34 vs. ~250.3 g/mol for the target compound) and may enhance van der Waals interactions in binding pockets. However, the increased lipophilicity could reduce aqueous solubility .
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea (C₁₅H₂₀FN₂O, M = 264.34 g/mol)
- Structural Difference : Cyclohexyl (6-membered ring) and a 4-fluoro-phenethyl group.
- The phenethyl linker adds flexibility, which might modulate interactions with dynamic enzyme regions .
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea
- Structural Difference : Cyclopentyl (5-membered) and indazolyl substituent.
- Impact: Reduced ring size (cyclopentyl) may limit hydrophobic interactions compared to cycloheptyl.
Substituent Effects: Fluorine Position and Functional Groups
1-Cyclohexyl-3-(2-hydroxyphenyl)urea (C₁₃H₁₈N₂O₂, M = 234.29 g/mol)
- Structural Difference : 2-hydroxyphenyl vs. 2-fluorophenyl.
- Impact : The hydroxyl group increases hydrogen-bonding capacity but reduces metabolic stability compared to fluorine. This trade-off may lower bioavailability despite improved solubility .
1-Cycloheptyl-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea
- Structural Difference : Piperidinyl acyl group vs. 2-fluorophenyl.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
